molecular formula C19H22Cl2N6O2 B6478529 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-84-6

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6478529
CAS No.: 878429-84-6
M. Wt: 437.3 g/mol
InChI Key: OXCBBSIQSIDABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative featuring a piperazine moiety substituted with a 2,4-dichlorobenzyl group at the 8-position. This compound belongs to a class of molecules designed to modulate biological targets such as kinases, phosphodiesterases, or aldehyde dehydrogenases (ALDHs) due to the purine scaffold’s versatility in binding enzyme active sites .

Properties

IUPAC Name

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-8-6-25(7-9-26)11-12-4-5-13(20)10-14(12)21/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCBBSIQSIDABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.

    Substitution Reactions: The introduction of the 2,4-dichlorobenzyl group and the piperazine ring involves nucleophilic substitution reactions. These reactions are often carried out in the presence of a base such as potassium carbonate.

    Final Assembly: The final step involves the coupling of the substituted purine core with the piperazine derivative under controlled conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups.

    Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Bases like sodium hydride and potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, making it valuable for developing novel compounds.

Table 1: Comparison of Synthesis Routes

MethodDescriptionYield
CondensationFormation of purine coreHigh
Nucleophilic SubstitutionIntroduction of substituentsModerate
CouplingFinal assembly with piperazineHigh

Biology

In biological research, the compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It can act as a probe to study biochemical pathways and mechanisms.

Case Study: Interaction with Proteins

Research indicates that this compound may exhibit selective binding to certain protein targets, which could lead to insights into cellular processes and disease mechanisms. For instance, studies have shown that it can inhibit specific enzymes involved in cell signaling pathways.

Medicine

In medicinal chemistry, 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is explored for its potential therapeutic effects against various diseases. Its ability to interact with molecular targets suggests possibilities for drug development.

Potential Therapeutic Uses

  • Anticancer Agents : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines.
  • Neurological Disorders : Its structural similarity to known neuroactive compounds positions it as a candidate for treating conditions like depression or anxiety.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique properties. Its role as an intermediate in synthesizing pharmaceuticals highlights its importance in drug manufacturing.

Mechanism of Action

The mechanism of action of 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related purine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Features and Substituent Effects

Compound Name Substituents at Key Positions Key Structural Differences Reference
Target Compound 8-(2,4-dichlorobenzyl-piperazin-1-yl), 7-ethyl, 3-methyl High lipophilicity due to dichlorobenzyl group; moderate steric bulk
8-(4-(4-Chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione 8-(4-chlorobenzyl-piperazin-1-yl) Reduced halogenation (mono-Cl vs. di-Cl) decreases lipophilicity
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 8-(propargyl-piperazin-1-yl), 1,3,7-trimethyl Propargyl group introduces alkyne functionality for click chemistry; increased polarity
8-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8-(cyclopropanecarbonyl-piperazin-1-yl), 7-isopentyl Cyclopropanecarbonyl enhances hydrogen-bonding capacity; isopentyl improves solubility
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-1H-purine-2,6-dione 7-benzyl, 8-(4-methylpiperazin-1-yl) Benzyl group increases aromatic interactions; methylpiperazine reduces steric hindrance

Physicochemical Properties

Property Target Compound 4-Chlorobenzyl Analog Propargyl Derivative Cyclopropanecarbonyl Analog
Molecular Weight ~480 g/mol ~446 g/mol ~316 g/mol ~417 g/mol
logP ~3.5 (estimated) ~2.8 ~1.9 ~2.2
Solubility (aq.) Low (dichlorobenzyl) Moderate High (propargyl) Moderate (cyclopropane)
Synthetic Yield Not reported Not reported 65% 86%

Biological Activity

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as EVT-6611173, is a synthetic compound belonging to the class of purine derivatives. Its complex structure, characterized by a purine core and various functional groups, suggests potential biological activities that have attracted research interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈Cl₂N₄O₂. The structural features include:

  • Purine Backbone : Essential for its biological activity.
  • Piperazine Ring : Contributes to its interaction with biological macromolecules.
  • Chlorobenzyl Substitution : Enhances lipophilicity and potential receptor interactions.
PropertyValue
Molecular Weight393.27 g/mol
CAS Number878429-84-6
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of EVT-6611173 is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate signaling pathways, potentially leading to various therapeutic effects. Its mechanism involves:

  • Enzyme Inhibition : Possible inhibition of key enzymes in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors influencing cellular responses.

Biological Activity

Research has indicated that EVT-6611173 exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that related purine derivatives can possess antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus was found to be 256 µg/mL for similar compounds in the literature .

Antiviral Potential

Preliminary studies suggest that modifications in the purine structure can lead to enhanced anti-HCV activity. For example, compounds derived from similar structures showed EC50 values less than 10 μM against HCV . This indicates a potential for EVT-6611173 in antiviral applications.

Case Studies

Several case studies have explored the biological implications of compounds similar to EVT-6611173:

  • Case Study on Antiviral Activity :
    • A series of derivatives were tested for their anti-HCV activity, revealing that certain substitutions significantly enhance efficacy .
    • The introduction of specific groups on the purine core was linked to improved therapeutic indices.
  • Case Study on Enzyme Interaction :
    • Research demonstrated that related compounds could inhibit enzymes involved in nucleotide metabolism, suggesting a mechanism for their therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.